Etoricoxib
Overview
Description
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor developed and commercialized by Merck. It is used primarily for the symptomatic relief of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis . This compound is known for its high selectivity for COX-2 inhibition over COX-1, which reduces the generation of prostaglandins from arachidonic acid .
Mechanism of Action
Target of Action
Etoricoxib is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an isoform of the cyclooxygenase enzyme, which plays a crucial role in the production of prostaglandins (PGs) from arachidonic acid . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .
Mode of Action
This compound selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . This selective inhibition of COX-2 leads to a reduction in the generation of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX-2 enzyme, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the inflammation process .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is well absorbed when administered orally, with a bioavailability of approximately 100% . The rate of absorption is moderate, with the maximum plasma drug concentration occurring approximately 1 hour after administration . This compound is extensively protein-bound, primarily to plasma albumin . It is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The elimination half-life of this compound is approximately 22 hours, enabling once-daily dosing .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate the symptoms of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout .
Action Environment
The action of this compound can be influenced by various environmental factors. . Additionally, the efficacy and safety of this compound can be affected by the patient’s health status. For example, plasma levels of this compound are increased by approximately 40% in patients with moderate hepatic impairment .
Biochemical Analysis
Biochemical Properties
Etoricoxib selectively inhibits isoform 2 of the cyclo-oxygenase enzyme (COX-2), preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition of COX-2 reduces the generation of prostaglandins, which are key mediators of inflammation and pain .
Cellular Effects
This compound’s primary cellular effect is the reduction of inflammation and pain. By inhibiting COX-2, it prevents the production of prostaglandins, which are involved in the inflammatory response . This can influence cell function, including impacts on cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
This compound works by selectively inhibiting COX-2, an enzyme that plays a crucial role in the inflammatory process . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
This compound has a half-life of approximately 20 hours in healthy subjects, enabling once-daily dosing . Over time, this compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme into carboxylic acid and glucuronide metabolites .
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . It undergoes biotransformation to carboxylic acid and glucuronide metabolites, which are excreted in urine and feces .
Transport and Distribution
This compound is extensively protein-bound, primarily to plasma albumin, and has an apparent volume of distribution of 120 L in humans . This suggests that it is widely distributed within the body’s tissues.
Subcellular Localization
As a small molecule drug, it is likely to be distributed throughout the cell, where it can interact with its target enzyme, COX-2 .
Preparation Methods
The synthesis of Etoricoxib involves several steps. One of the common synthetic routes includes the reaction of 5-chloro-2-methylpyridine with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst to form the bipyridine structure . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods often involve the purification of this compound using crystallization techniques to obtain the stable crystalline form .
Chemical Reactions Analysis
Etoricoxib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: Halogenation reactions can introduce halogen atoms into the bipyridine structure. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
Etoricoxib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying COX-2 inhibition and the synthesis of selective inhibitors.
Biology: this compound is used in research to understand the role of COX-2 in inflammation and pain.
Medicine: It is studied for its potential use in treating various inflammatory conditions and its effects on pain management.
Industry: This compound is used in the pharmaceutical industry for the development of anti-inflammatory drugs
Comparison with Similar Compounds
Etoricoxib is unique among COX-2 inhibitors due to its high selectivity and efficacy. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor with similar applications but different chemical structure.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: Another COX-2 inhibitor with similar therapeutic uses but different pharmacokinetic properties
Properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVRJDLRVPLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046457 | |
Record name | Etoricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.28e-03 g/L | |
Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like any other COX-2 selective inhibitor Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid. | |
Record name | Etoricoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
202409-33-4 | |
Record name | Etoricoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202409-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etoricoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202409334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etoricoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etoricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETORICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRX4NFY03R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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